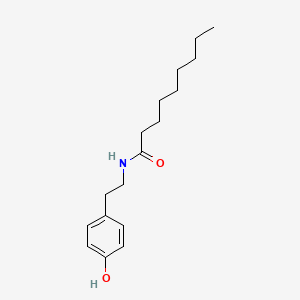
N-nonanoyl tyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-nonanoyl tyramine is an organic compound with the molecular formula C17H27NO2 and a molecular weight of 277.408 g/mol It is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to a nonanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-nonanoyl tyramine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyphenethylamine with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-nonanoyl tyramine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-nonanoyl tyramine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-nonanoyl tyramine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]octanamide
- N-[2-(4-Hydroxyphenyl)ethyl]decanamide
- N-[2-(4-Hydroxyphenyl)ethyl]dodecanamide
Uniqueness
N-nonanoyl tyramine is unique due to its specific chain length and the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-[2-(4-hydroxyphenyl)ethyl]nonanamide |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-17(20)18-14-13-15-9-11-16(19)12-10-15/h9-12,19H,2-8,13-14H2,1H3,(H,18,20) |
InChI-Schlüssel |
HGAPHXWPANIZBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














